

# The Biological Activity of Picoxystrobin in Plant Systems: A Technical Guide

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## Compound of Interest

Compound Name: *Picoxystrobin*

Cat. No.: *B033183*

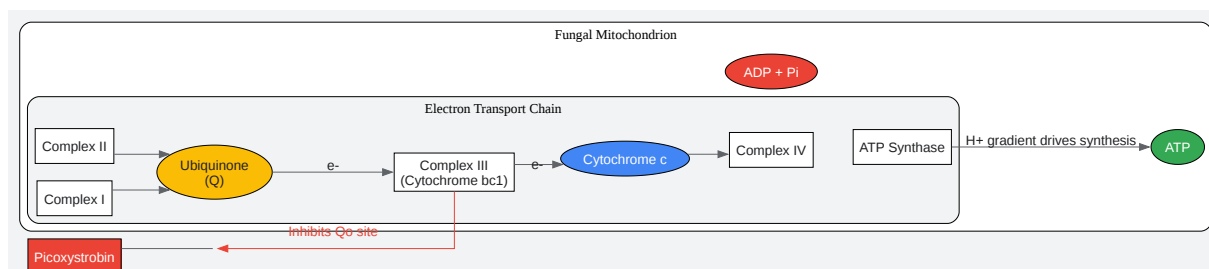
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of **picoxystrobin** in plant systems. **Picoxystrobin** is a broad-spectrum, systemic fungicide belonging to the strobilurin class (QoI fungicides), which are known for their preventative and curative properties against a wide range of fungal plant pathogens.[1][2][3] This document details its mode of action, fungicidal efficacy, systemic movement within plants, physiological effects on host plants, and mechanisms of fungal resistance.

## Mode of Action: Inhibition of Mitochondrial Respiration

**Picoxystrobin**'s primary mode of action is the inhibition of mitochondrial respiration in fungi.[4] [5] As a Quinone outside Inhibitor (QoI), it specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[4][6] By binding to the Qo site of cytochrome b, **picoxystrobin** blocks the transfer of electrons from ubiquinol to cytochrome c.[3] This disruption halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[5]



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**Diagram 1: Picoxystrobin's mode of action on the fungal mitochondrial electron transport chain.**

## Fungicidal Spectrum and Efficacy

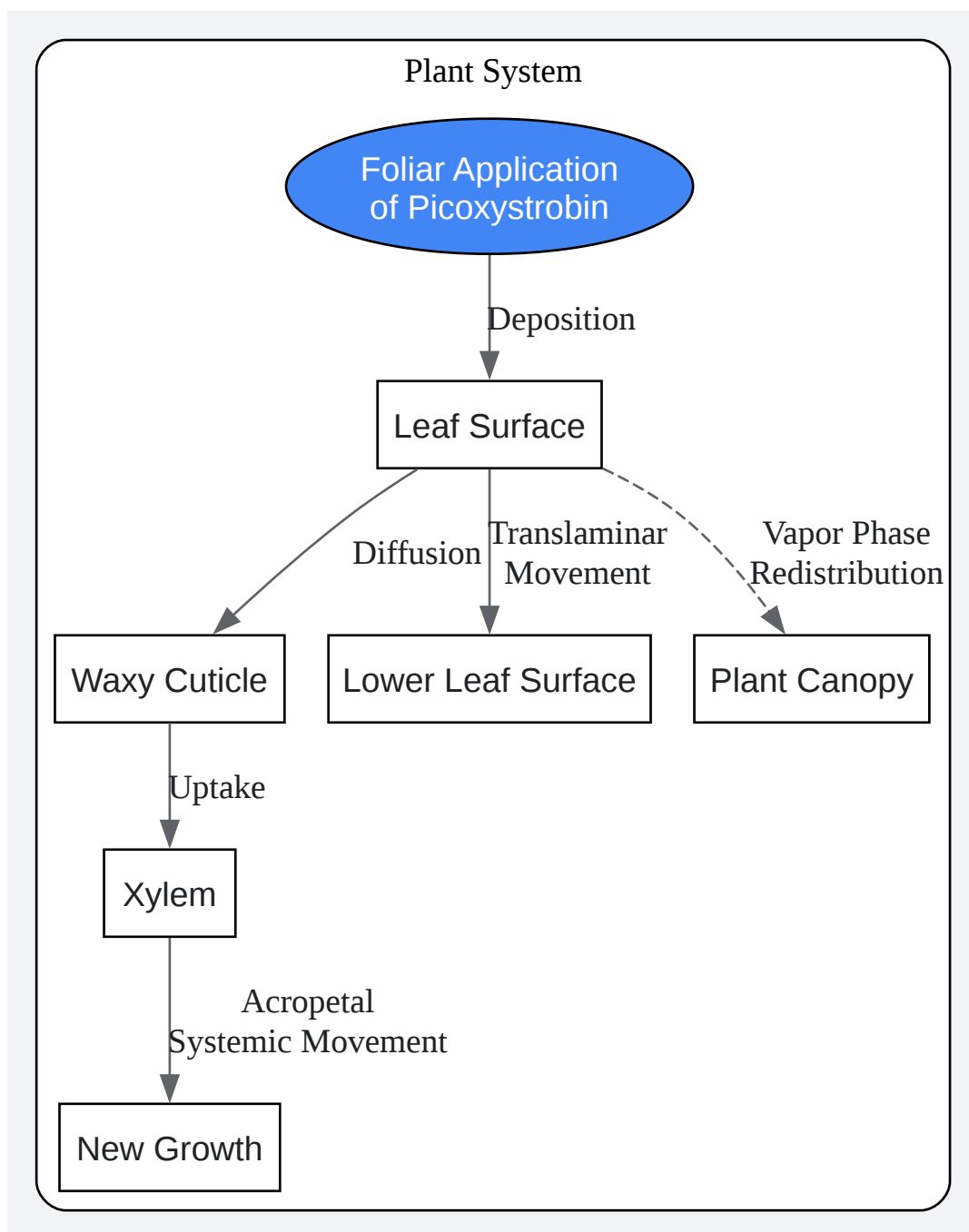
**Picoxystrobin** exhibits a broad fungicidal spectrum, controlling a variety of diseases in major crops such as cereals, corn, soybeans, and canola.[7] It is effective against pathogens including but not limited to brown rust, tan spot, powdery mildew, and net blotch.[4] Its efficacy is quantified by the half-maximal effective concentration (EC<sub>50</sub>), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination.

Fungal Pathogen	Crop/Host	Assay Type	Mean EC50 (µg/mL)	Reference(s)
Neopestalotiopsis clavispora	Vine Tea	Mycelial Growth	0.0282	[5]
Neopestalotiopsis clavispora	Vine Tea	Spore Germination	0.0048	[5]
Colletotrichum gloeosporioides	Sweet Persimmon	Mycelial Growth	0.9	[8]
Alternaria alternata	Pecan	Mycelial Growth	~1.57 (as part of a mix)	[9]
Sclerotinia sclerotiorum	-	Mycelial Growth	0.2932 (for azoxystrobin, a related QoI)	[10]
Magnaporthe oryzae	Rice	Mycelial Growth	0.0251 - 0.1337	[10]

## Systemic Properties and Plant Distribution

A key feature of **picoxystrobin** is its unique distribution properties within the plant, which contribute significantly to its protective and curative actions.[3]

- **Systemic (Acropetal) Movement:** **Picoxystrobin** is absorbed by the plant and translocated upwards through the xylem, protecting new growth.
- **Translaminar Movement:** It moves from the upper leaf surface to the lower, untreated surface, controlling pathogens on both sides of the leaf.
- **Vapor Phase Activity:** **Picoxystrobin** exhibits vapor activity, allowing it to redistribute in the air within the plant canopy and protect areas not directly sprayed.
- **Diffusion in Leaf Waxes:** The fungicide diffuses into the waxy cuticle of the leaves, creating a protective reservoir that is resistant to wash-off by rain.



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**Diagram 2:** Systemic and translaminar movement of **picoxystrobin** in a plant.

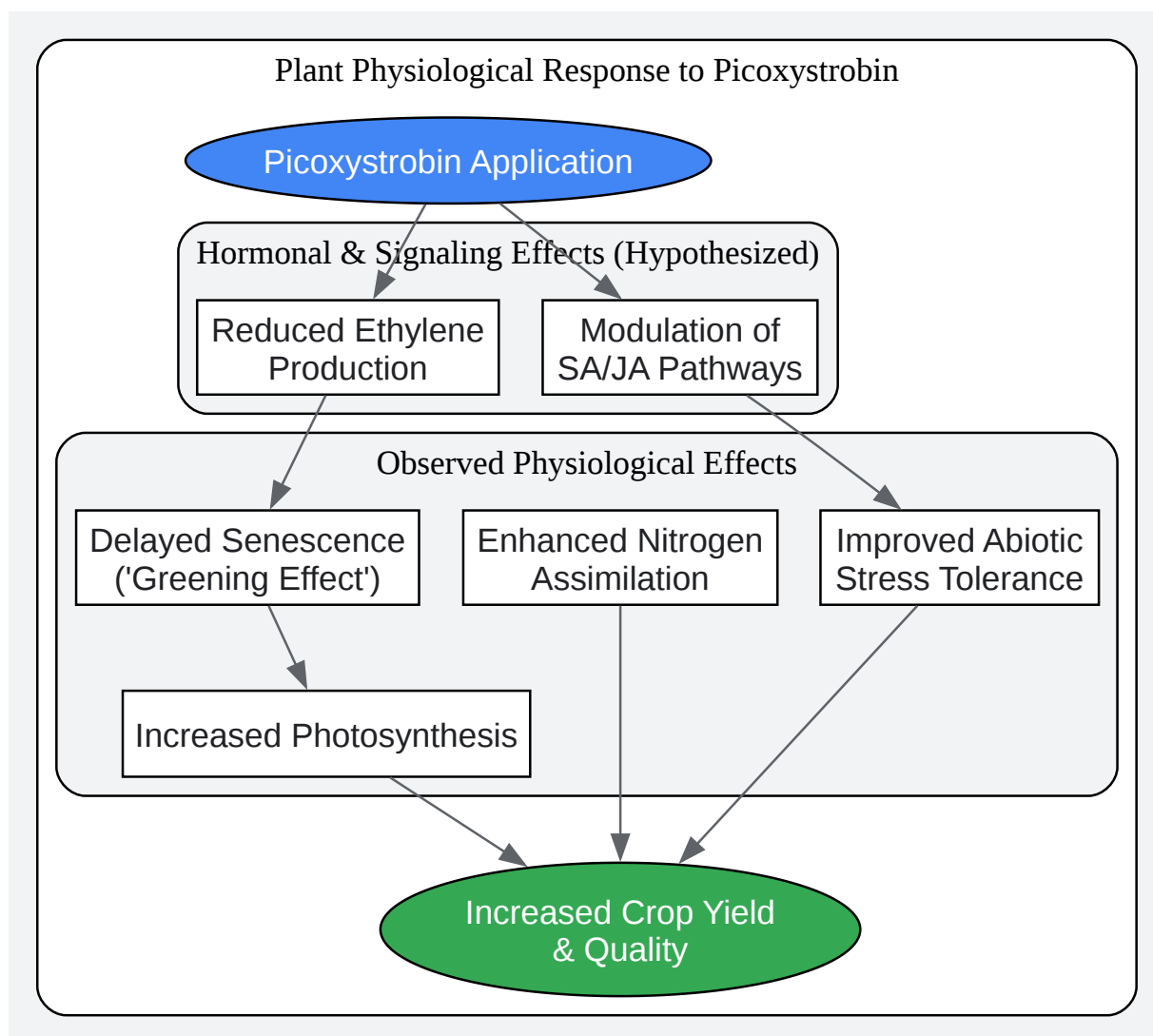
## Physiological Effects on Plant Systems

Beyond its fungicidal activity, **picoxystrobin**, like other strobilurins, can induce positive physiological effects in plants, often referred to as the "greening effect." These effects can

contribute to improved crop health and yield, even in the absence of significant disease pressure.

- **Delayed Senescence:** **Picoxystrobin** can delay the natural aging process of leaves by interfering with ethylene production, keeping the plant photosynthetically active for a longer period.
- **Increased Photosynthetic Efficiency:** By maintaining green leaf area, the plant can capture more light and convert it into energy, potentially leading to increased biomass and yield.
- **Enhanced Nitrogen Assimilation:** Some studies suggest that strobilurins can increase the activity of nitrate reductase, a key enzyme in nitrogen metabolism, leading to more efficient nutrient utilization.
- **Improved Stress Tolerance:** The antioxidant properties of strobilurins may help plants better tolerate abiotic stresses such as drought and heat.

The precise signaling pathways in the plant that are directly modulated by **picoxystrobin** to elicit these physiological responses are still an active area of research. However, it is hypothesized that these effects may be linked to interactions with plant hormone signaling, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, which are central to plant defense and stress responses.[\[11\]](#)[\[12\]](#)



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**Diagram 3:** Hypothesized signaling and observed physiological effects of **picoxystrobin** in plants.

## Mechanisms of Fungal Resistance

The development of resistance to QoI fungicides, including **picoxystrobin**, is a significant concern in agriculture. The primary mechanism of resistance is a target-site mutation in the fungal cytochrome b gene (cytb). The most common mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A). This amino acid change reduces the binding affinity of **picoxystrobin** to the Qo site, rendering

the fungicide less effective. Other mutations at different positions in the *cytb* gene have also been reported to confer resistance.

## Experimental Protocols

### In Vitro Fungicide Efficacy Testing

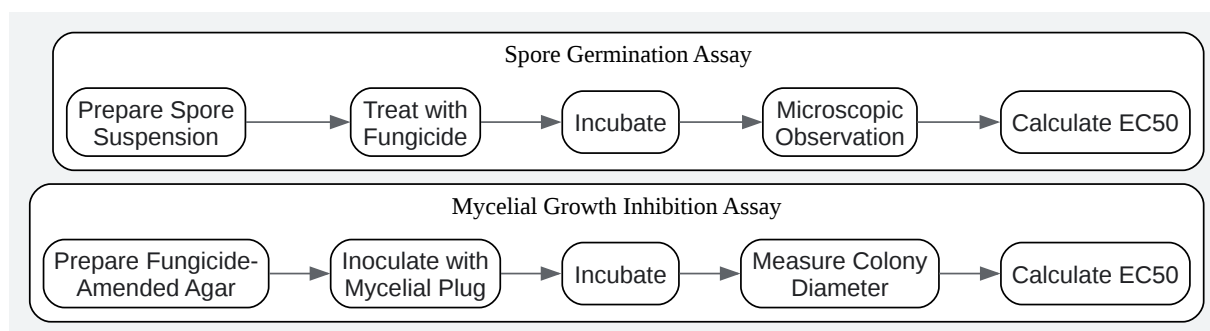
This assay determines the effect of a fungicide on the vegetative growth of a fungus.<sup>[6]</sup><sup>[13]</sup>

- **Media Preparation:** Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave. Allow it to cool to approximately 50-60°C.
- **Fungicide Incorporation:** Add appropriate concentrations of **picoxystrobin** (dissolved in a suitable solvent like methanol) to the molten agar to achieve a range of final concentrations. Pour the amended agar into sterile Petri dishes. A control with only the solvent should be included.
- **Inoculation:** Place a mycelial plug (typically 4-5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
- **Incubation:** Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

This assay assesses the impact of a fungicide on the germination of fungal spores.<sup>[14]</sup><sup>[15]</sup>

- **Spore Suspension Preparation:** Harvest spores from a sporulating fungal culture and suspend them in sterile distilled water containing a surfactant (e.g., Tween 20). Adjust the spore concentration using a hemocytometer (e.g., to  $1 \times 10^5$  spores/mL).

- **Fungicide Treatment:** In the wells of a microtiter plate or on cavity slides, mix the spore suspension with various concentrations of **picoxystrobin**. Include a control with no fungicide.
- **Incubation:** Incubate the plates/slides in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).
- **Observation:** Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- **Data Analysis:** Calculate the percentage of spore germination inhibition for each concentration compared to the control. Determine the EC50 value as described for the mycelial growth inhibition assay.



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**Diagram 4:** Workflow for in vitro fungicide efficacy testing.

## In Vivo/In Planta Fungicide Efficacy Testing

This greenhouse or growth chamber experiment evaluates the ability of a fungicide to protect against infection before it occurs (preventative) and to halt disease development after infection has initiated (curative).<sup>[13][16]</sup>



- Plant Propagation: Grow susceptible host plants to a suitable growth stage in pots under controlled environmental conditions.
- Fungicide Application:
  - Preventative: Spray a set of plants with **picoxystrobin** at the desired concentration.
  - Curative: Leave a set of plants unsprayed at this stage.
  - Control: Spray a set of plants with water or a blank formulation.
- Inoculation:
  - Preventative: After the fungicide spray has dried (e.g., 24 hours later), inoculate the fungicide-treated plants and a set of control plants with a spore suspension of the target pathogen.
  - Curative: Inoculate the unsprayed plants and a set of control plants with the pathogen.
- Post-Inoculation Fungicide Application (Curative): At a specific time after inoculation (e.g., 24 or 48 hours), spray the inoculated plants designated for the curative trial with **picoxystrobin**.
- Incubation: Place all plants in a high-humidity environment conducive to disease development for an appropriate period.
- Disease Assessment: After the incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
- Data Analysis: Compare the disease severity in the preventative and curative treatments to the inoculated control to determine the percentage of disease control.

## Assessment of Physiological Effects

This protocol quantifies the "greening effect" of a fungicide.<sup>[4][17]</sup>

- Treatment: Apply **picoxystrobin** to plants at different growth stages. Include an untreated control.

- **Sampling:** At various time points after application, collect leaf discs of a known area from both treated and control plants.
- **Pigment Extraction:** Place the leaf discs in a vial with a known volume of a solvent such as dimethylformamide (DMF) or 80% acetone. Store in the dark at 4°C until the pigments are fully extracted (the leaf tissue appears white).
- **Spectrophotometry:** Measure the absorbance of the extract at 647 nm and 664.5 nm for DMF, or 645 nm and 663 nm for acetone, using a spectrophotometer.
- **Calculation:** Use standard equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll. Express the results on a leaf area basis (e.g.,  $\mu\text{g}/\text{cm}^2$ ).

## Field Trial for Yield Assessment

This evaluates the overall impact of the fungicide on crop productivity under real-world conditions.<sup>[2][7]</sup>

- **Experimental Design:** Establish a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control and **picoxystrobin** applied at different rates and/or timings.
- **Plot Management:** Ensure uniform agronomic practices (e.g., fertilization, irrigation, weed control) across all plots.
- **Application:** Apply the fungicide treatments according to the experimental plan using calibrated spray equipment.
- **Disease and Physiological Monitoring:** Throughout the growing season, periodically assess disease severity and take measurements for physiological parameters if desired.
- **Harvest:** At crop maturity, harvest a defined area from the center of each plot to avoid edge effects.
- **Yield Component Analysis:** Measure key yield components such as grain yield (adjusted to a standard moisture content), thousand-kernel weight, and test weight.

- Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences in yield and its components among the treatments.

## Conclusion

**Picoxystrobin** is a highly effective QoI fungicide with a well-defined mode of action. Its unique systemic properties contribute to its robust performance in controlling a broad spectrum of fungal pathogens. In addition to its direct fungicidal effects, **picoxystrobin** can confer beneficial physiological effects on the host plant, potentially leading to enhanced yield and quality. A thorough understanding of its biological activity, coupled with diligent resistance management practices, is crucial for its sustainable use in modern agriculture. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of **picoxystrobin** and other fungicidal compounds.

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